molecular formula C25H25N3O4 B3943249 N-[2-({1-[(4-methoxyphenyl)carbamoyl]propyl}carbamoyl)phenyl]benzamide CAS No. 384344-82-5

N-[2-({1-[(4-methoxyphenyl)carbamoyl]propyl}carbamoyl)phenyl]benzamide

Cat. No.: B3943249
CAS No.: 384344-82-5
M. Wt: 431.5 g/mol
InChI Key: RNDYUNJKXTUNEG-UHFFFAOYSA-N
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Description

N-[2-({1-[(4-methoxyphenyl)carbamoyl]propyl}carbamoyl)phenyl]benzamide is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-({1-[(4-methoxyphenyl)carbamoyl]propyl}carbamoyl)phenyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the condensation of 4-methoxybenzenamine with benzoyl chloride to form an intermediate, which is then further reacted with propyl isocyanate under controlled conditions to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of advanced techniques such as ultrasonic irradiation to enhance reaction efficiency and yield. The use of recoverable catalysts and eco-friendly processes is also emphasized to ensure sustainability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

N-[2-({1-[(4-methoxyphenyl)carbamoyl]propyl}carbamoyl)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[2-({1-[(4-methoxyphenyl)carbamoyl]propyl}carbamoyl)phenyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-({1-[(4-methoxyphenyl)carbamoyl]propyl}carbamoyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-5-((phenylamino)methyl)phenol

Uniqueness

N-[2-({1-[(4-methoxyphenyl)carbamoyl]propyl}carbamoyl)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-benzamido-N-[1-(4-methoxyanilino)-1-oxobutan-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4/c1-3-21(25(31)26-18-13-15-19(32-2)16-14-18)27-24(30)20-11-7-8-12-22(20)28-23(29)17-9-5-4-6-10-17/h4-16,21H,3H2,1-2H3,(H,26,31)(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNDYUNJKXTUNEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)OC)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30387674
Record name STK076861
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

384344-82-5
Record name STK076861
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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